Ethyl 9-fluorononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 9-fluorononanoate is an organic compound with the molecular formula C₁₁H₂₁FO₂. It is a fluorinated ester, which means it contains a fluorine atom attached to a carbon chain and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 9-fluorononanoate can be synthesized through several methods. One common approach involves the esterification of 9-fluorononanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 9-fluorononanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 9-fluorononanoic acid.
Reduction: 9-fluorononanol.
Substitution: Various substituted nonanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 9-fluorononanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which ethyl 9-fluorononanoate exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can affect various biochemical pathways, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 7-fluoroheptanoate
- Ethyl 11-fluoroundecanoate
- Ethyl 9-fluorodecanoate
Comparison: Ethyl 9-fluorononanoate is unique due to its specific chain length and fluorination position. This can result in different reactivity and biological activity compared to other fluorinated esters. For example, ethyl 7-fluoroheptanoate and ethyl 11-fluoroundecanoate have different chain lengths, which can influence their physical and chemical properties .
Eigenschaften
CAS-Nummer |
462-68-0 |
---|---|
Molekularformel |
C11H21FO2 |
Molekulargewicht |
204.28 g/mol |
IUPAC-Name |
ethyl 9-fluorononanoate |
InChI |
InChI=1S/C11H21FO2/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h2-10H2,1H3 |
InChI-Schlüssel |
DUWYUDWWVKOQOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.